molecular formula C12H24N2O B8582311 Cyclohexyl-(2-morpholin-4-yl-ethyl)-amine

Cyclohexyl-(2-morpholin-4-yl-ethyl)-amine

Cat. No. B8582311
M. Wt: 212.33 g/mol
InChI Key: ZPQJCAFEMPRCQM-UHFFFAOYSA-N
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Patent
US08058269B2

Procedure details

Cyclohexanone (2.00 g, 20.4 mmol) and 2-morpholin-4-yl-ethylamine (2.98 mL, 20.4 mmol) were dissolved in 10 mL methanol. The solution was stirred at room temperature for an hour. NaBH3CN (1.62 g, 24.4 mmol) was slowly added portionwise in the solution. After the addition, the mixture was stirred at room temperature for 4 hour then concentrated under reduced pressure. To the residue was added 50 mL water and the mixture was adjusted to PH=10 with dilute aqueous KOH and extracted with ethyl acetate. The organic solution was dried with Na2SO4 and concentrated in vacuo to give an oil. MS: 213(M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.98 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[N:8]1([CH2:14][CH2:15][NH2:16])[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1.[BH3-]C#N.[Na+]>CO>[CH:1]1([NH:16][CH2:15][CH2:14][N:8]2[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
2.98 mL
Type
reactant
Smiles
N1(CCOCC1)CCN
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.62 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 4 hour
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added 50 mL water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil

Outcomes

Product
Name
Type
Smiles
C1(CCCCC1)NCCN1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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